

4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS number 173900-47-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-5-methylbenzonitrile

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An In-Depth Technical Guide to **4-Hydroxy-3-methoxy-5-methylbenzonitrile**

Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-3-methoxy-5-methylbenzonitrile** (CAS No. 173900-47-5), a substituted cyanophenol. As a compound with limited direct representation in peer-reviewed literature, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide details the compound's profile, proposes a robust synthetic pathway from commercially available precursors, outlines a standard workflow for analytical characterization with predicted spectral features, and discusses potential applications in drug discovery and material science. All protocols and claims are presented with mechanistic reasoning to provide actionable insights for laboratory professionals.

Compound Profile & Physicochemical Properties

4-Hydroxy-3-methoxy-5-methylbenzonitrile is a derivative of vanillin, featuring an additional methyl group on the aromatic ring. This substitution is expected to subtly influence its physical properties and reactivity compared to its more common analog, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, CAS: 4421-08-3)[1].

- IUPAC Name: **4-Hydroxy-3-methoxy-5-methylbenzonitrile**

- Synonyms: 4-Cyano-2-methoxy-6-methylphenol
- CAS Number: 173900-47-5
- Chemical Formula: C₉H₉NO₂

The physicochemical properties are summarized in the table below. Note that while the molecular weight and formula are exact, other values are estimated based on structurally related compounds like vanillonitrile and 2,6-dimethyl-4-cyanophenol[2]. The addition of a methyl group typically increases the melting point and reduces aqueous solubility due to increased molecular weight and hydrophobicity.

Property	Value (Calculated or Estimated)	Source / Rationale
Molecular Weight	163.17 g/mol	Calculated
Appearance	White to off-white crystalline solid	Inferred from analogs[2]
Melting Point (mp)	95-105 °C	Estimated; higher than vanillonitrile (85-87 °C)
Boiling Point (bp)	> 300 °C	Estimated
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water	Inferred from general organic compound properties
pKa (Phenolic OH)	~9.5 - 10.5	Estimated; electron-withdrawing nitrile group increases acidity

Proposed Synthesis Pathway & Mechanistic Rationale

While a specific, published synthesis for **4-hydroxy-3-methoxy-5-methylbenzonitrile** is not readily available, a reliable pathway can be designed starting from 5-methylvanillin (4-hydroxy-

3-methoxy-5-methylbenzaldehyde). The conversion of an aldehyde to a nitrile via an oxime intermediate is a standard, high-yielding transformation in organic synthesis[3][4].

Experimental Protocol: Two-Step Synthesis from 5-Methylvanillin

Step 1: Oxime Formation This step converts the aldehyde functional group into an oxime using hydroxylamine hydrochloride. The reaction is typically performed under mild basic or neutral conditions to free the hydroxylamine nucleophile.

- **Reagent Preparation:** In a 250 mL round-bottom flask, dissolve 5-methylvanillin (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.
- **Reaction:** Add sodium acetate (1.5 eq) to the solution to buffer the pH. Stir the mixture at room temperature for 2-4 hours.
- **Monitoring:** Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
- **Workup:** Cool the reaction mixture in an ice bath to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methoxy-5-methylbenzaldoxime.

Causality Insight: Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, preventing protonation of the hydroxylamine and ensuring it remains nucleophilic to attack the aldehyde's carbonyl carbon.

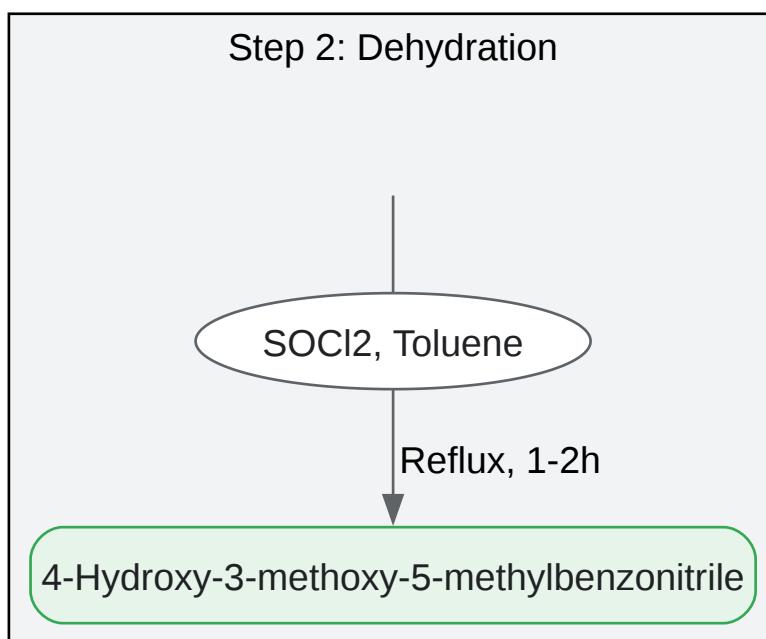
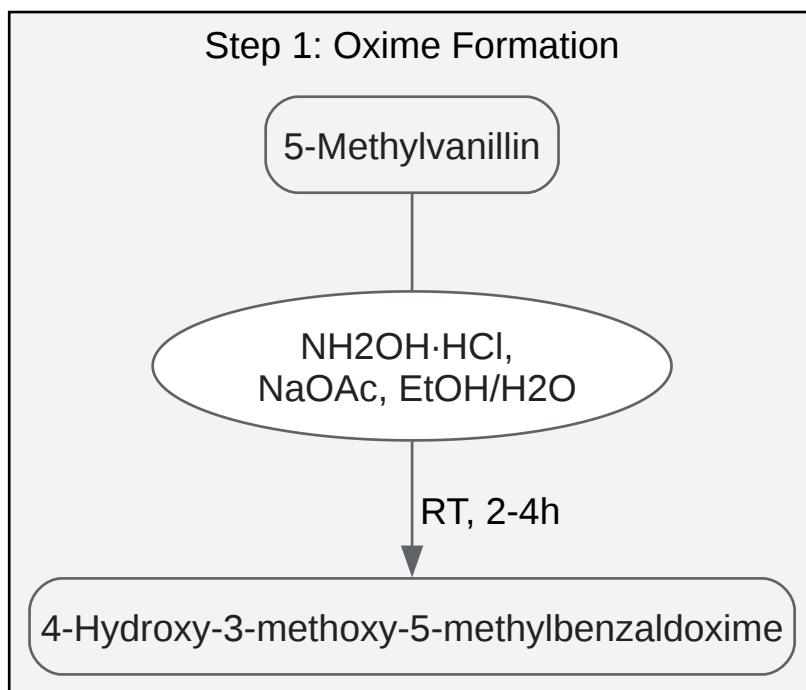
Step 2: Oxime Dehydration to Nitrile This step eliminates water from the oxime to form the nitrile functional group. Various dehydrating agents can be used; phosgene is effective but highly toxic[3]. A safer and common laboratory alternative is acetic anhydride or a reagent like thionyl chloride.

- **Reaction Setup:** In a fume hood, suspend the dried oxime from Step 1 (1.0 eq) in a suitable solvent such as chlorobenzene or toluene in a flask equipped with a reflux condenser[3].
- **Reagent Addition:** Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension. The reaction may be exothermic.

- Heating: Heat the mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain for 1-2 hours.
- Monitoring: Monitor the reaction by TLC for the disappearance of the oxime.
- Workup & Purification: Cool the mixture to room temperature. Carefully quench excess thionyl chloride by slowly adding the reaction mixture to ice water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield pure **4-hydroxy-3-methoxy-5-methylbenzonitrile**.

Causality Insight: Thionyl chloride reacts with the oxime's hydroxyl group, converting it into an excellent leaving group. Subsequent base-catalyzed or heat-induced elimination of this group and a proton results in the formation of the stable carbon-nitrogen triple bond of the nitrile.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization & Validation

Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves spectroscopic analysis and chromatography.

Predicted Spectroscopic Data

- ^1H NMR (400 MHz, CDCl_3):
 - $\delta \sim 7.0\text{-}7.2$ ppm (2H, s): Two aromatic protons on the ring.
 - $\delta \sim 5.5\text{-}6.0$ ppm (1H, s): Phenolic hydroxyl proton (broad, D_2O exchangeable).
 - $\delta \sim 3.9$ ppm (3H, s): Methoxy ($-\text{OCH}_3$) protons.
 - $\delta \sim 2.3$ ppm (3H, s): Methyl ($-\text{CH}_3$) protons.
- ^{13}C NMR (100 MHz, CDCl_3):
 - $\delta \sim 150\text{-}155$ ppm: Aromatic carbons attached to $-\text{OH}$ and $-\text{OCH}_3$.
 - $\delta \sim 130\text{-}135$ ppm: Aromatic carbons.
 - $\delta \sim 117$ ppm: Nitrile ($-\text{C}\equiv\text{N}$) carbon.
 - $\delta \sim 110\text{-}115$ ppm: Aromatic carbons.
 - $\delta \sim 105$ ppm: Aromatic carbon attached to the nitrile group.
 - $\delta \sim 56$ ppm: Methoxy ($-\text{OCH}_3$) carbon.
 - $\delta \sim 16$ ppm: Methyl ($-\text{CH}_3$) carbon.
- FT-IR (KBr, cm^{-1}):
 - $\sim 3300\text{-}3400 \text{ cm}^{-1}$ (broad): O-H stretch from the phenolic group.
 - $\sim 2900\text{-}3000 \text{ cm}^{-1}$: C-H stretches (aromatic and aliphatic).

- ~2220-2240 cm^{-1} (sharp): C≡N stretch, characteristic of a nitrile.
- ~1600, 1500 cm^{-1} : C=C aromatic ring stretches.
- ~1250-1280 cm^{-1} : Asymmetric C-O-C stretch (aryl ether).
- Mass Spectrometry (EI-MS):
 - m/z (M⁺): 163.17 (Molecular Ion).

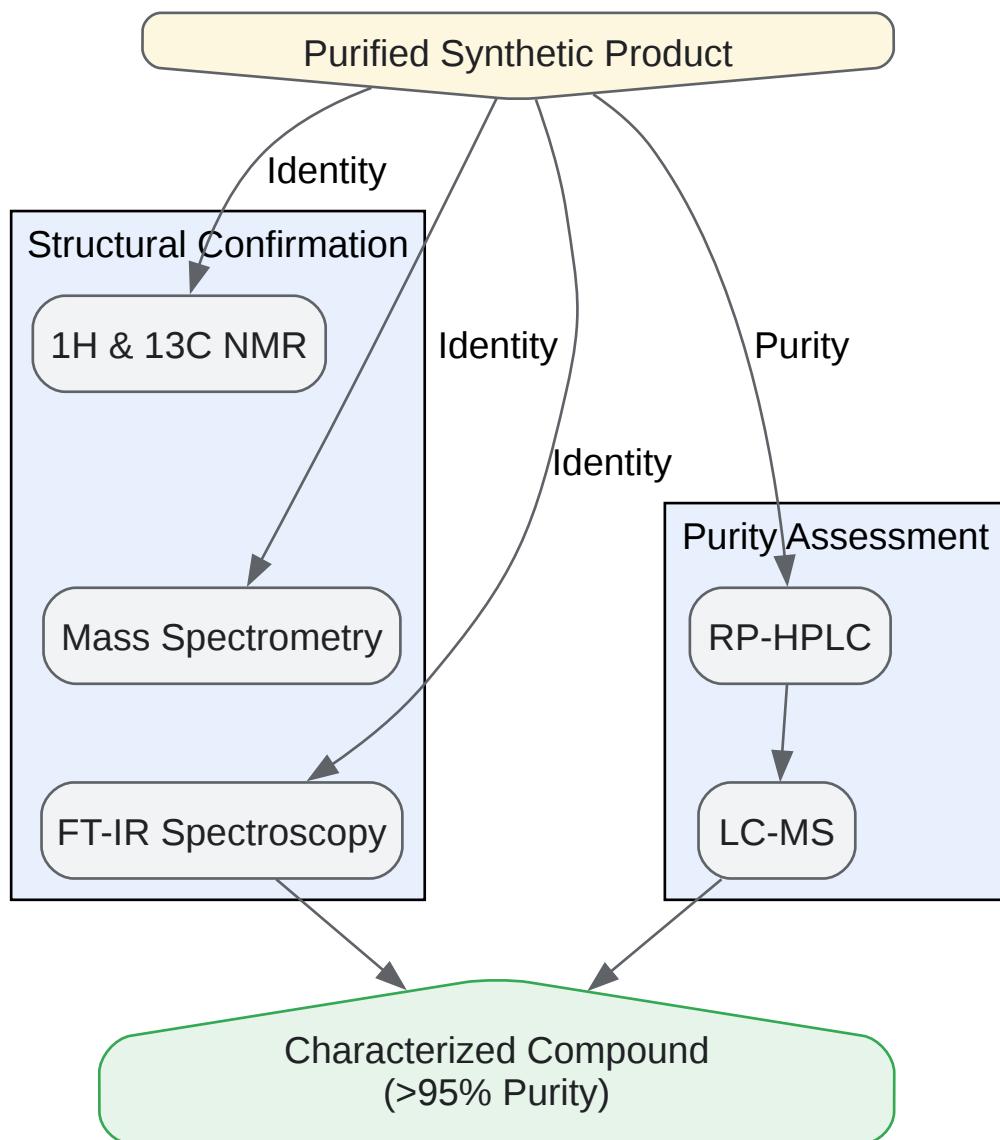
Purity Assessment & Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Protocol: Reverse-Phase HPLC

- System: HPLC with a UV detector (set to ~254 nm and ~280 nm).
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 30% B to 95% B over 15 minutes.
- Sample Prep: Dissolve a small amount of the final product in the mobile phase or methanol.
- Analysis: Inject 10 μL and monitor the chromatogram. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

Analytical Validation Workflow Diagram



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Caption: Standard workflow for structural and purity validation.

Potential Applications & Biological Significance

The chemical architecture of **4-hydroxy-3-methoxy-5-methylbenzonitrile**, featuring a substituted phenolic ring and a nitrile group, makes it a valuable intermediate for several high-value applications.

- **Drug Discovery & Medicinal Chemistry:** Substituted benzonitriles are key pharmacophores in modern drug design. The nitrile group can act as a hydrogen bond acceptor or a bioisostere.

for other functional groups. Analogs like 2,6-dimethyl-4-cyanophenol have been investigated as potential inhibitors of viral reverse transcriptase for HIV treatment[2]. The syringaldehyde moiety (3,5-dimethoxy-4-hydroxy) present in related structures is known to be a building block for compounds targeting EGFR and HER2 kinases in cancer research[5]. Therefore, this compound represents a novel scaffold for library synthesis to screen for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5] [6].

- Material Science: Hydroxybenzonitriles are precursors for high-performance polymers, liquid crystals, and coatings[7]. The phenolic hydroxyl group allows for incorporation into polyester or polycarbonate chains, while the polar nitrile group can enhance intermolecular interactions, contributing to thermal stability and specific mechanical properties[7]. It can also be explored for creating materials with UV-stabilizing properties.

Safety, Handling, and Storage

No specific safety data exists for CAS 173900-47-5. Therefore, it must be handled with the precautions appropriate for analogous compounds like 4-hydroxy-3-methoxybenzonitrile.

- Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a certified chemical fume hood.
- Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

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- To cite this document: BenchChem. [4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS number 173900-47-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2807464#4-hydroxy-3-methoxy-5-methylbenzonitrile-cas-number-173900-47-5]

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